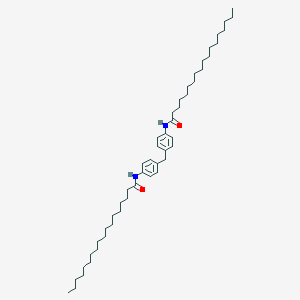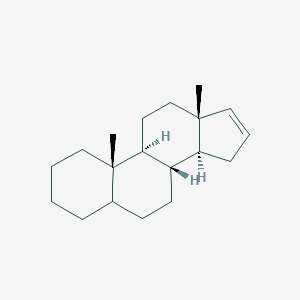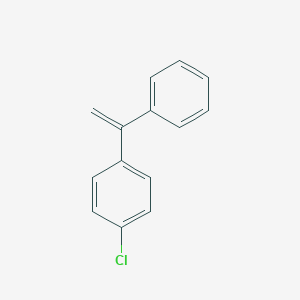![molecular formula C9H6S2 B099370 7H-Cyclopenta[1,2-b:3,4-c']dithiophene CAS No. 17965-49-0](/img/structure/B99370.png)
7H-Cyclopenta[1,2-b:3,4-c']dithiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7H-Cyclopenta[1,2-b:3,4-c']dithiophene (CPDT) is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in various fields of science. CPDT is a sulfur-containing organic compound with a cyclic structure that makes it an attractive candidate for use in electronic devices, solar cells, and other technological applications. In
Mecanismo De Acción
The mechanism of action of 7H-Cyclopenta[1,2-b:3,4-c']dithiophene is not fully understood. However, it is believed that this compound-based materials exhibit good charge transport properties due to their high electron mobility and low reorganization energy. This makes them attractive candidates for use in electronic devices.
Biochemical and Physiological Effects:
This compound has not been extensively studied for its biochemical and physiological effects. However, some studies have shown that this compound-based materials exhibit good biocompatibility and low toxicity, making them potentially useful for biomedical applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 7H-Cyclopenta[1,2-b:3,4-c']dithiophene is its ease of synthesis. This compound can be synthesized in good yields using simple and readily available reagents. This compound-based materials also exhibit good thermal and chemical stability, making them suitable for use in various applications. However, one of the limitations of this compound is its relatively low solubility in common organic solvents, which can make it difficult to process and fabricate this compound-based materials.
Direcciones Futuras
There are several future directions for research on 7H-Cyclopenta[1,2-b:3,4-c']dithiophene. One of the most promising areas of research is the development of this compound-based materials for use in electronic devices. This compound-based materials have already shown promising results in the fabrication of field-effect transistors and solar cells, and further research in this area could lead to the development of more efficient and cost-effective electronic devices. Another area of research is the use of this compound-based materials in biomedical applications. This compound-based materials have shown good biocompatibility and low toxicity, making them potentially useful for drug delivery and tissue engineering applications.
Métodos De Síntesis
The synthesis of 7H-Cyclopenta[1,2-b:3,4-c']dithiophene involves the reaction of 2,5-dibromothiophene with a suitable reagent, such as sodium sulfide or sodium hydrosulfide, in the presence of a catalyst. The reaction leads to the formation of this compound in good yields. The synthesis of this compound can also be achieved through a one-pot reaction involving the reaction of 2,5-dibromothiophene with sodium tetrahydroborate and sulfur.
Aplicaciones Científicas De Investigación
7H-Cyclopenta[1,2-b:3,4-c']dithiophene has been extensively studied for its potential applications in various fields of science. One of the most promising applications of this compound is in the field of organic electronics. This compound has been used as a building block in the synthesis of organic semiconductors for use in electronic devices such as field-effect transistors and solar cells. This compound-based materials have also been used in the fabrication of organic light-emitting diodes.
Propiedades
Número CAS |
17965-49-0 |
|---|---|
Fórmula molecular |
C9H6S2 |
Peso molecular |
178.3 g/mol |
Nombre IUPAC |
4,9-dithiatricyclo[6.3.0.02,6]undeca-1(8),2,5,10-tetraene |
InChI |
InChI=1S/C9H6S2/c1-2-11-9-3-6-4-10-5-8(6)7(1)9/h1-2,4-5H,3H2 |
Clave InChI |
ZQNRJJVLSYXFJG-UHFFFAOYSA-N |
SMILES |
C1C2=CSC=C2C3=C1SC=C3 |
SMILES canónico |
C1C2=CSC=C2C3=C1SC=C3 |
Sinónimos |
7H-Cyclopenta[1,2-b:3,4-c']dithiophene |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



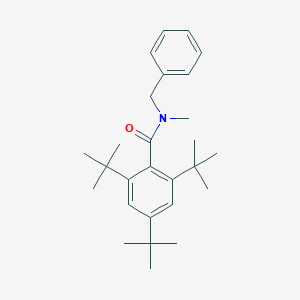

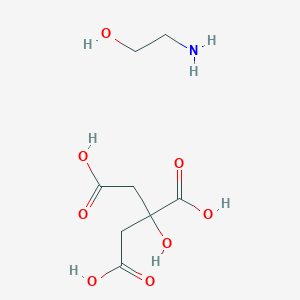

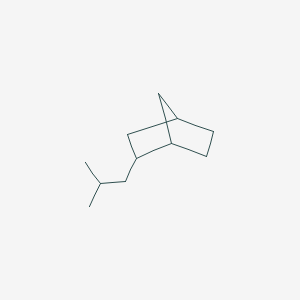

![17-Tert-butyl-2,5,8,11,14-pentaoxabicyclo[13.4.0]nonadecane](/img/structure/B99300.png)
